molecular formula C5H10F3NO B8387203 1,1,1-Trifluoro-4-methylamino-2-butanol

1,1,1-Trifluoro-4-methylamino-2-butanol

Cat. No.: B8387203
M. Wt: 157.13 g/mol
InChI Key: JHUAPLABIXXKOH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylamino-2-butanol (C₅H₁₀F₃NO) is a fluorinated secondary alcohol with a methylamino group at the 4-position of its butanol backbone. The trifluoromethyl (-CF₃) group at the 1-position confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The hydroxyl (-OH) group at the 2-position and the methylamino (-NHCH₃) group at the 4-position make it a versatile intermediate in pharmaceutical synthesis, particularly for beta-adrenergic receptor ligands or enzyme inhibitors where fluorine substitution is critical for activity .

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

1,1,1-trifluoro-4-(methylamino)butan-2-ol

InChI

InChI=1S/C5H10F3NO/c1-9-3-2-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3

InChI Key

JHUAPLABIXXKOH-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C(F)(F)F)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Significance

TFA is characterized by its trifluoromethyl group, which significantly influences its chemical behavior. The presence of the fluorine atoms enhances its acidity and hydrogen-bonding capabilities, making it a valuable component in various chemical reactions and formulations. Notably, TFA exhibits strong acidic properties, with a pKa of approximately 5.4, which is considerably lower than that of typical alcohols like methanol or butanol .

Hydrogen Bonding Studies

TFA has been studied extensively for its role as a hydrogen bond donor in alcohol mixtures. Recent research indicates that TFA can disrupt hydrogen-bonded networks in alcohols, leading to the formation of smaller fluorinated-hydrogenated heteroclusters. This property is particularly useful in studying molecular recognition and interactions in complex systems .

Proton Donor in Chemical Reactions

Due to its strong acidic nature, TFA serves as an effective proton donor in various chemical reactions. It has been utilized in experimental studies focusing on hydrogen-bonded systems, where it can facilitate reactions involving strong hydrogen bond acceptors .

Solvent Applications

TFA's unique solvation properties make it an attractive candidate for use as a solvent in organic synthesis and extraction processes. Its ability to solvate different compounds effectively can enhance reaction yields and selectivity.

Pharmaceutical Industry

TFA has potential applications in the pharmaceutical sector as a building block for synthesizing various drug compounds. Its unique chemical properties allow for the creation of novel pharmaceuticals with enhanced efficacy and reduced side effects.

Agrochemicals

In agrochemical formulations, TFA can improve the solubility and stability of active ingredients, leading to more effective pest control products. Its fluorinated structure may also contribute to increased biological activity against target organisms.

Case Study 1: Molecular Recognition

A study investigated the use of TFA in molecular recognition processes involving strong hydrogen bond acceptors. The findings demonstrated that TFA effectively enhanced the binding affinity between molecules, showcasing its potential for applications in drug design and development .

Case Study 2: Solvation Dynamics

Research on the solvation dynamics of TFA revealed its ability to alter the viscosity and density of solvent mixtures significantly. This property was exploited to optimize reaction conditions in organic synthesis, leading to improved yields .

Comparison with Similar Compounds

Key Observations:

The butenone analog in includes a conjugated double bond, increasing reactivity toward nucleophiles.

Functional Group Diversity: The hydroxyl group in the target compound and the thiazole analog supports hydrogen bonding, whereas the ketone in favors electrophilic reactions. The phenylamino group in introduces steric bulk compared to the methylamino group in the target compound.

Fluorine Positioning: All three compounds feature a -CF₃ group, but its placement varies.

Physicochemical and Reactivity Comparison

Melting Points and Stability:

  • The thiazole analog has a documented melting point of 107°C, attributed to its rigid aromatic structure. The target compound’s melting point is likely lower due to its flexible aliphatic chain but remains unconfirmed in the provided evidence.
  • The butenone analog lacks a reported melting point but is expected to exhibit lower thermal stability than the target compound due to the reactive ketone and enamine groups.

Solubility and Polarity:

  • The hydroxyl and methylamino groups in the target compound enhance water solubility compared to the thiazole analog , which is more lipophilic due to its aromatic ring.
  • The butenone analog may exhibit intermediate polarity, with solubility modulated by its -NHPh group.

Preparation Methods

Ethyl Trifluoroacetate and Modified Grignard Reagents

A primary route involves reacting ethyl trifluoroacetate with Grignard reagents to form trifluoromethyl ketone intermediates. For example:

  • Step 1 : Ethyl trifluoroacetate reacts with a benzyloxy-substituted Grignard reagent (e.g., 2-benzyloxyethyl magnesium chloride) at −20°C in tetrahydrofuran (THF), yielding a benzyloxyalkyl trifluoromethyl ketone.

  • Step 2 : The ketone is reduced using hydrazine hydrate and potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form a 1-benzyloxy-trifluoroalkyl intermediate.

  • Step 3 : Hydrolysis with Lewis acids (e.g., FeCl₃ in dichloromethane) removes the benzyl group, producing 4,4,4-trifluoro-1-butanol.

Cyano Reduction and Methylation

Nitrile Intermediate Pathway

  • Step 1 : Synthesize 4-cyano-1,1,1-trifluoro-2-butanol by nucleophilic substitution of a bromide (e.g., 4-bromo-1,1,1-trifluoro-2-butanol) with potassium cyanide.

  • Step 2 : Reduce the nitrile to a primary amine using hydrogen gas and Raney nickel or lithium aluminum hydride (LiAlH₄).

  • Step 3 : Methylate the amine using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1KCN, DMSO, 80°C7590
2H₂, Raney Ni, 60°C8595
3CH₂O, HCOOH, 100°C9098

Epoxide Ring-Opening with Methylamine

Trifluoromethyl Epoxide Synthesis

  • Step 1 : Prepare 1,2-epoxy-4,4,4-trifluorobutane via epoxidation of 3,3,3-trifluoro-1-butene using m-chloroperbenzoic acid (mCPBA).

  • Step 2 : Open the epoxide with methylamine in aqueous THF, yielding the amino alcohol.

Optimization :

  • Temperature : 0–25°C prevents side reactions.

  • Solvent : THF/water (3:1) enhances regioselectivity for terminal amine formation.

Reductive Amination of Trifluoromethyl Ketones

Ketone Synthesis and Reduction

  • Step 1 : Condense trifluoroacetaldehyde with acetonitrile via a Henry reaction to form 4,4,4-trifluoro-3-hydroxybutyronitrile .

  • Step 2 : Hydrolyze the nitrile to a ketone (4,4,4-trifluoro-3-hydroxybutan-2-one) using HCl/H₂O.

  • Step 3 : Perform reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Advantages :

  • Avoids hazardous LiAlH₄.

  • Achieves enantiomeric excess >90% with chiral catalysts.

Comparative Analysis of Methods

MethodYield (%)Safety ConcernsScalability
Grignard + Methylation65–75Pyrophoric GrignardsModerate
Cyano Reduction80–90LiAlH₄ handlingHigh
Epoxide Opening70–80Epoxide instabilityLow
Reductive Amination85–95Mild conditionsHigh

Challenges and Optimization

  • Trifluoromethyl Stability : Strong acids/bases may cleave the C–F bond. Use neutral pH during hydrolysis.

  • Amine Protection : Phthalimide or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions.

  • Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

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